

# Technical Support Center: Enhancing ATP Recovery in Organs Stored in Viaspan

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## Compound of Interest

Compound Name: *Viaspan*

Cat. No.: *B611682*

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on strategies to enhance Adenosine Triphosphate (ATP) recovery in organs preserved using **Viaspan** (also known as University of Wisconsin solution).[1] Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to support your research.

## Frequently Asked Questions (FAQs)

Q1: What is **Viaspan** and why is ATP recovery important?

**Viaspan** is a specialized, intracellular-like solution designed for the hypothermic preservation of organs, such as the kidney, liver, and pancreas, for transplantation and research.[1][2] Its composition, which includes lactobionate, raffinose, hydroxyethyl starch, adenosine, and glutathione, is engineered to minimize cell swelling, reduce oxidative stress, and support cellular integrity during cold storage.[1][2] ATP is the primary energy currency of the cell. During cold ischemia, metabolic activity is slowed but not stopped, leading to a significant depletion of ATP.[3][4] The level of ATP recovery after storage is a critical indicator of organ viability and is linked to post-transplant function.[3][5]

Q2: **Viaspan** already contains adenosine. Why are my ATP levels still low after storage?

While **Viaspan** contains 5 mM adenosine as a precursor for ATP resynthesis, several factors can lead to suboptimal ATP levels:[1][6]

- **Extended Cold Ischemia Time (CIT):** The longer the organ is stored, the more ATP is consumed and degraded.[4] Studies show that ATP levels decrease significantly as storage duration increases.[4][5]
- **Initial Organ Quality:** Marginal or older donor organs may have a reduced capacity for ATP regeneration.
- **Metabolic Inhibition:** At hypothermic temperatures (2-8°C), enzymatic pathways responsible for converting adenosine back to ATP are significantly suppressed.[3][7] **Viaspan** primarily slows ATP degradation rather than actively promoting synthesis at these temperatures.[8]
- **Oxidative Stress:** Despite the presence of antioxidants like glutathione and allopurinol, reactive oxygen species (ROS) can still be generated, leading to cellular damage and further ATP depletion.[9]

Q3: What are the primary strategies to improve ATP levels in **Viaspan**-stored organs?

Current research focuses on two main approaches:

- **Modifying the Preservation Conditions:** This involves moving beyond static cold storage to dynamic methods that provide metabolic support.
- **Supplementing the **Viaspan** Solution:** Adding specific metabolic substrates or protective agents can enhance the solution's efficacy.

A promising strategy is the use of hypothermic machine perfusion (HMP), which continuously pumps the preservation solution through the organ.[8] When combined with oxygenation (termed Hypothermic Oxygenated Perfusion or HOPE), this method has been shown to significantly restore ATP levels in human kidneys even after more than 20 hours of cold ischemia.[10][11]

## Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at improving ATP recovery.

Problem	Possible Cause(s)	Recommended Solution(s)
Low ATP levels post-storage despite using additives.	1. Incorrect Additive Concentration: The concentration may be suboptimal or cytotoxic. 2. Inadequate Oxygen Supply: For strategies requiring oxygen, delivery may be insufficient. 3. Degradation of Additive: The compound may be unstable in Viaspan at 4°C.	1. Perform a dose-response experiment to determine the optimal concentration of your additive. 2. If using machine perfusion, ensure the oxygenator is functioning correctly and pO2 levels are maintained (e.g., close to 750 mmHg for some kidney protocols). <a href="#">[10]</a> 3. Check the stability of your additive in solution over the intended storage duration.
High variability in ATP measurements between samples.	1. Inconsistent Tissue Sampling: Biopsies may be taken from different regions with varying metabolic states. 2. Delayed Sample Processing: ATP is extremely labile and degrades rapidly at room temperature. <a href="#">[12]</a> 3. Inaccurate Normalization: Failing to normalize ATP content to a consistent measure (e.g., protein or tissue weight) can introduce errors.	1. Standardize the location and size of tissue biopsies. 2. Immediately snap-freeze tissue samples in liquid nitrogen upon collection. <a href="#">[12]</a> <a href="#">[13]</a> Process samples on ice and use pre-chilled reagents. 3. Normalize ATP values to total protein content (e.g., using a Bradford or BCA assay) or wet/dry tissue weight. <a href="#">[13]</a>
Evidence of increased tissue injury (e.g., high LDH release).	1. Perfusion Pressure Too High: In machine perfusion, excessive pressure can cause endothelial damage. <a href="#">[10]</a> 2. pH Shift in Solution: Metabolic activity, even if low, can cause the pH of the preservation solution to drop. 3. Toxicity of	1. For kidney perfusion, maintain a mean arterial pressure of 25-30 mmHg. <a href="#">[10]</a> 2. Monitor the pH of the perfusate throughout the experiment. Viaspan is buffered to a pH of 7.4 at room temperature. <a href="#">[14]</a> 3. Evaluate the cytotoxicity of your additive

Additive: The supplement itself may be causing cellular injury. using viability assays (e.g., LDH release, histology) in parallel with ATP measurements.

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## Experimental Data & Protocols

### Data Summary: Impact of Oxygenated Perfusion on ATP Recovery

Hypothermic oxygenated perfusion has demonstrated a significant ability to restore ATP levels compared to static cold storage (SCS). The table below summarizes findings from a study on human kidneys after extended cold ischemia.

Preservation Method	Duration	Mean ATP Level (nmol/g tissue)	Percent Change from Baseline
Baseline (Pre-Treatment)	-	105.3 ± 15.2	0%
Static Cold Storage (SCS)	3 hours	45.1 ± 9.8	-57.2%
Hypothermic Perfusion (PE)	3 hours	60.7 ± 11.3	-42.4%
Hypothermic Oxygenated Perfusion (PE-O2)	3 hours	185.4 ± 25.6	+76.1%
Hypothermic Perfusion + Hyperbaric O2 (PE-Hyp)	3 hours	210.6 ± 30.1	+100.0%
(Data adapted from a study on human marginal kidney grafts with >20 hours CIT) <a href="#">[11]</a>			

## Key Experimental Protocols

### Protocol 1: Hypothermic Oxygenated Perfusion (HOPE)

This protocol describes a general procedure for applying HOPE to enhance ATP recovery.

- Organ Procurement: Harvest the organ using standard sterile techniques.
- Initial Flush: Flush the organ with cold (4°C) **Viaspan** solution to remove blood.
- Circuit Preparation: Prime a machine perfusion circuit with cold (4°C) **Viaspan**.
- Oxygenation: Connect the circuit to an oxygenator. Supply a gas mixture (e.g., 95% O<sub>2</sub>, 5% CO<sub>2</sub>) to maintain a high pO<sub>2</sub> level in the perfusate.

- **Perfusion:** Cannulate the organ's main artery and connect it to the perfusion circuit. Initiate perfusion at a low pressure, gradually increasing to a target mean arterial pressure (e.g., 25-30 mmHg for kidneys).[\[10\]](#)
- **Monitoring:** Maintain the organ temperature at 4-8°C. Continuously monitor perfusion parameters (pressure, flow rate, resistance) and perfusate pO<sub>2</sub>.
- **Duration:** Perfuse for a set duration (e.g., 3 hours) before proceeding to tissue analysis.[\[10\]](#)

## Protocol 2: ATP Measurement in Tissue Samples

This protocol provides a method for quantifying ATP from preserved organ tissue using a bioluminescent assay kit.

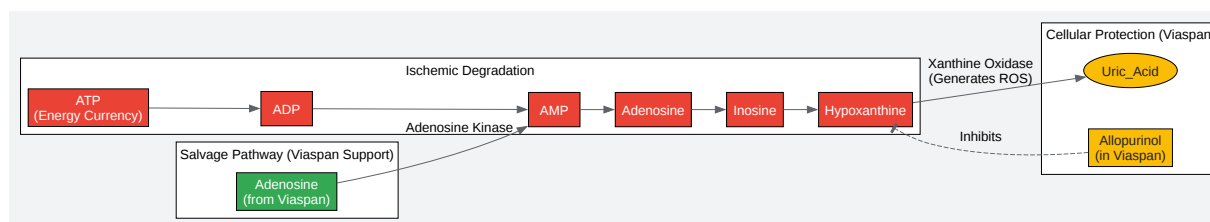
- **Sample Collection:** Obtain a tissue biopsy (~20 mg) from the organ and immediately snap-freeze it in liquid nitrogen.[\[12\]](#)
- **Homogenization:** Homogenize the frozen tissue sample in a pre-chilled buffer (e.g., phosphate-buffered saline or a specific ATP assay buffer) on ice.[\[15\]](#)
- **Deproteinization (Critical Step):** To inactivate ATP-consuming enzymes, samples must be deproteinized.[\[12\]](#)
  - Add a small volume of cold perchloric acid (PCA) to the homogenate, incubate on ice for 1-5 minutes.[\[13\]](#)
  - Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.[\[12\]](#)
  - Carefully collect the supernatant.
- **Neutralization:** Neutralize the acidic supernatant by adding a neutralizing agent like sodium carbonate or potassium hydroxide.[\[13\]](#) This sample can now be used in the assay.
- **Luciferase Assay:**
  - Prepare ATP standards according to the assay kit manufacturer's instructions.

- Add a small volume (e.g., 2-10  $\mu$ L) of the neutralized sample supernatant and standards to wells of an opaque 96-well plate.
- Add the ATP assay mix (containing luciferase and D-luciferin) to each well.[15]
- Immediately measure the resulting luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
- Calculation and Normalization:
  - Calculate the ATP concentration in your samples based on the standard curve.
  - Measure the total protein concentration of the initial tissue homogenate (e.g., using a Bradford assay on the pellet).[13]
  - Express the final result as nmol ATP per mg of protein or per g of tissue.

## Visualizations: Workflows and Pathways

### ATP Degradation & Resynthesis Pathway

The following diagram illustrates the metabolic pathways for ATP degradation during ischemia and the points of intervention for **Viaspan** components.



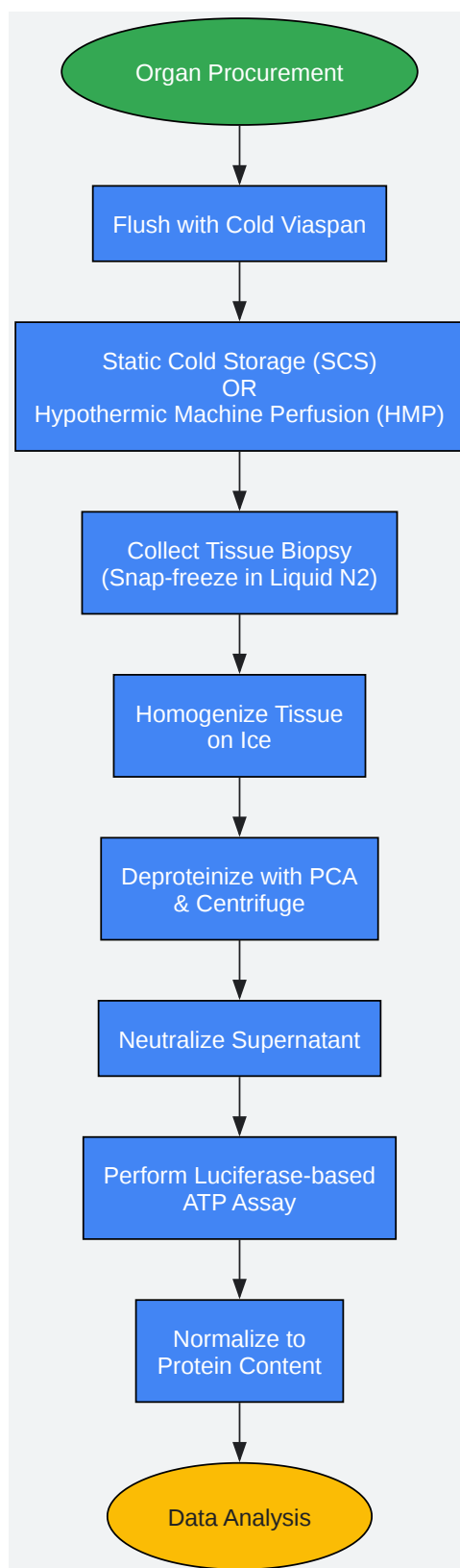
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Caption: Key pathways of ATP metabolism during cold ischemia.

## Experimental Workflow for ATP Assessment

This workflow diagram outlines the key steps from organ preservation to final data analysis.



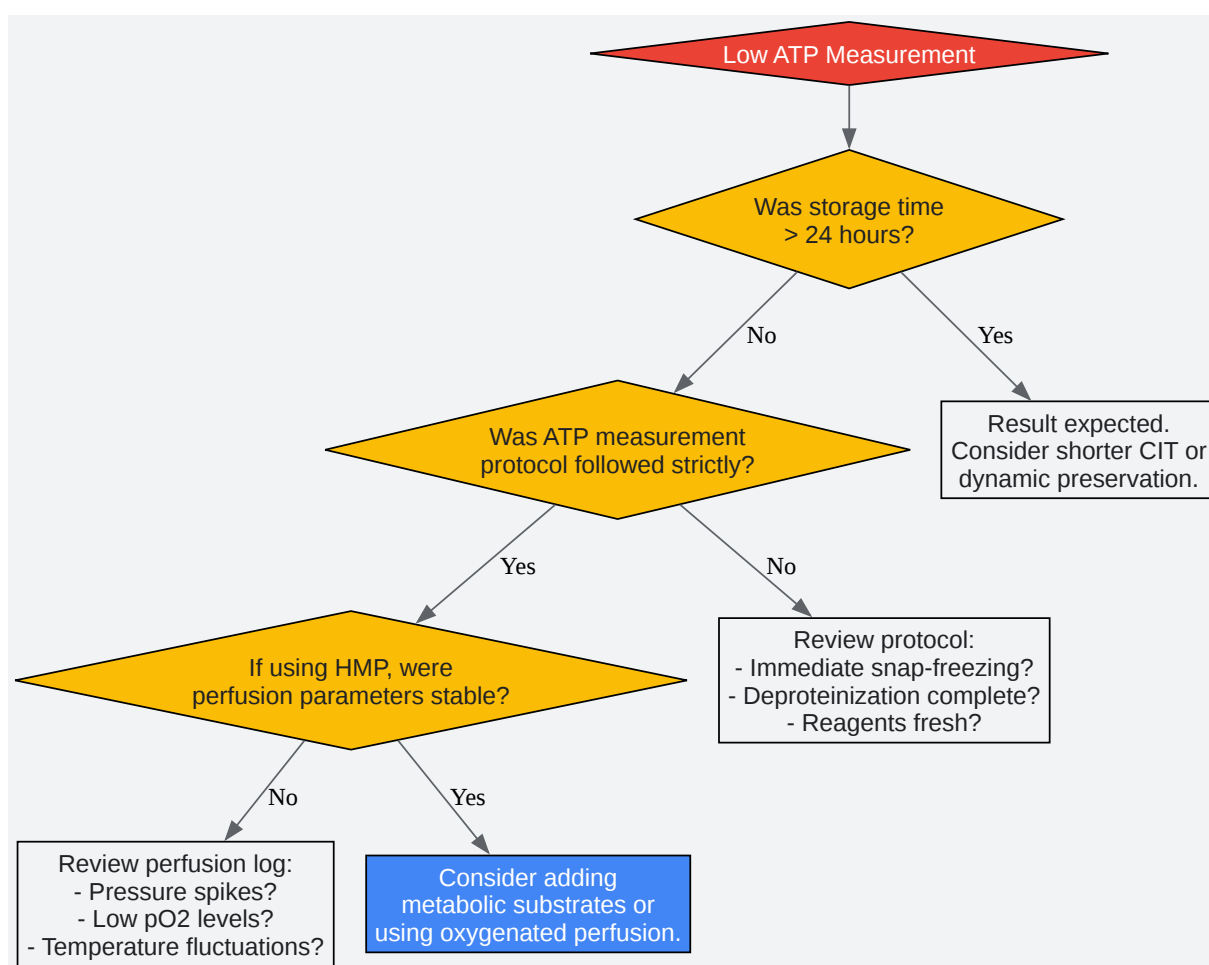


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Caption: Standard workflow for ATP measurement in preserved organs.

## Troubleshooting Logic for Low ATP Results

This decision tree provides a logical path for troubleshooting unexpectedly low ATP measurements.



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Caption: Decision tree for troubleshooting low ATP results.

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